2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide
Description
2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide is an organic compound with potential applications in various fields of scientific research. This compound features a chloro-substituted phenyl ring, a propyl chain, and an aminoacetamide group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-[3-(5-chloro-2-hydroxyphenyl)propylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c12-9-3-4-10(15)8(6-9)2-1-5-14-7-11(13)16/h3-4,6,14-15H,1-2,5,7H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUIZKLTDHREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCNCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-bromopropylamine to form an intermediate, which is then reacted with chloroacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group yields quinone derivatives, while substitution of the chloro group with an amine results in the formation of an amino-substituted derivative.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide exhibits moderate to good antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.
Anti-inflammatory Activity
In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
- In Vitro Studies on Antimicrobial Activity : A study demonstrated significant antimicrobial activity against a range of pathogens, highlighting the importance of structural modifications in enhancing biological activity.
- Fluorescent Probes for Receptor Imaging : Research involving fluorophore-conjugated derivatives has shown potential for this compound to serve as a molecular probe in biological assays, particularly in receptor imaging and ligand discovery.
Mechanism of Action
The mechanism of action of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Shares a similar phenyl ring structure but lacks the propyl chain and aminoacetamide group.
2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide: Contains an additional chloro group, which may alter its reactivity and biological activity.
Uniqueness
2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of novel molecules with potential therapeutic and industrial uses.
Biological Activity
2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chloro-substituted phenyl ring, a propyl chain, and an aminoacetamide group, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-bromopropylamine, followed by a reaction with chloroacetamide. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through interaction with binding sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with various biological systems .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate moderate to good antimicrobial activity:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .
Anti-inflammatory Activity
In vitro studies have shown that 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Studies
- In Vitro Studies on Antimicrobial Activity : A study conducted on various monomeric alkaloids, including derivatives similar to 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide, demonstrated significant antimicrobial activity against a range of pathogens. The study highlighted the importance of structural modifications in enhancing biological activity .
- Fluorescent Probes for Receptor Imaging : Research involving fluorophore-conjugated derivatives of similar compounds has shown their utility in receptor imaging and ligand discovery, indicating the potential for 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide to serve as a molecular probe in biological assays .
Comparison with Similar Compounds
The biological activity of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide can be compared with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(5-Chloro-2-hydroxyphenyl)acetamide | Lacks propyl chain | Moderate antimicrobial activity |
| 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | Additional chloro group | Altered reactivity |
This comparison underscores the unique combination of functional groups in 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide that enhances its reactivity and biological profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
